molecular formula C7H8BrN3O B8755312 2-Amino-5-bromo-N-methylnicotinamide

2-Amino-5-bromo-N-methylnicotinamide

Cat. No.: B8755312
M. Wt: 230.06 g/mol
InChI Key: NGPLWAPEQZTUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-bromo-N-methylnicotinamide is a useful research compound. Its molecular formula is C7H8BrN3O and its molecular weight is 230.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

2-amino-5-bromo-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H8BrN3O/c1-10-7(12)5-2-4(8)3-11-6(5)9/h2-3H,1H3,(H2,9,11)(H,10,12)

InChI Key

NGPLWAPEQZTUFD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N=CC(=C1)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-bromonicotinic acid (Combi-Blocks, San Diego, USA, 1.355 mmol) and triethylamine (0.378 ml) in dichloromethane (10 ml) cooled with an ice-bath was added a solution of trichloromethyl chloroformate (Acros, Basel, Switzerland, 0.677 mmol) in dichloromethane (10 ml). After 40 min stirring at 0° C., was added a solution 8 M of methylamine in EtOH (1.7 ml). The RM was stirred for 30 min at rt then was diluted with dichloromethane, washed with saturated aqueous NaHCO3, with brine, dried over Na2SO4, filtered and evaporated. The residue was taken in DMF and purified by preparative HPLC. The fractions containing product were basified with NaHCO3, concentrated and extracted with dichloromethane (2×). The combined organic layers were washed with brine, dried over Na2SO4, filtered, evaporated and dried under vacuum to give the title compound as a white solid. (HPLC: tR 1.69 min (Method A); M+H=230, 232 MS-ES)
Quantity
1.355 mmol
Type
reactant
Reaction Step One
Quantity
0.378 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.677 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.7 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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